Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-19(2,3)25-18(22)21-10-8-20(9-11-21)7-6-14-12-16(23-4)17(24-5)13-15(14)20/h6-7,12-13H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHGPPUNXOHQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl 5,6-dimethoxyspiro[indene-1,4’-piperidine]-1’-carboxylate typically involves the use of tert-butyloxycarbonyl (Boc) protecting groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, primarily involving the Boc group as a protecting group for amines. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol. A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles. The major products formed from these reactions include the deprotected amine and tert-butyl cation derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate has been explored for its potential therapeutic effects. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.
Case Studies
- Antidepressant Activity : Research has indicated that compounds with similar spiroindene structures exhibit antidepressant properties. Studies involving animal models have shown that derivatives of this compound can modulate neurotransmitter systems, suggesting potential use in treating mood disorders.
- Anticancer Activity : Preliminary studies have demonstrated that spiroindene derivatives can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further investigation into their efficacy as anticancer agents.
Synthetic Methodologies
The synthesis of this compound is notable for its application in developing complex organic molecules through innovative synthetic routes.
Synthetic Routes
- Multi-step Synthesis : The compound can be synthesized via a multi-step process involving cyclization reactions and functional group modifications. This approach is essential for generating compounds with specific biological activities.
- Use of Organozinc Reagents : Recent advancements have highlighted the utility of organozinc reagents in synthesizing complex drug-like molecules. This compound serves as a substrate in these reactions, demonstrating high yields and selectivity in the formation of desired products.
Biological Studies
The biological implications of this compound extend beyond pharmacological applications. Its interactions with biological systems make it a subject of interest in biochemical research.
Biochemical Interactions
- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be leveraged to develop inhibitors for therapeutic purposes.
- Receptor Binding Studies : Binding affinity studies reveal that this compound interacts with specific receptors in the central nervous system, which could lead to new insights into neuropharmacology.
Mechanism of Action
The mechanism of action of Tert-butyl 5,6-dimethoxyspiro[indene-1,4’-piperidine]-1’-carboxylate involves its use as a semi-flexible linker in PROTAC development. The rigidity in the linker region affects the 3D orientation of the degrader, impacting ternary complex formation and optimization of drug-like properties. This compound likely interacts with specific molecular targets and pathways involved in protein degradation.
Comparison with Similar Compounds
tert-Butyl 5-Methylspiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 1160247-60-8)
- Molecular Formula: C₁₉H₂₅NO₂
- Molecular Weight : 299.4 g/mol
- Key Differences : Replaces 5,6-dimethoxy and 3-oxo groups with a single methyl substituent.
tert-Butyl 5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 1160247-40-4)
- Molecular Formula: C₁₈H₂₄BrNO₂
- Molecular Weight : 366.3 g/mol
- Key Differences : Incorporates a bromine atom at the 5-position instead of methoxy groups.
- Impact : Bromine enhances electrophilicity, making this compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the methoxy-substituted derivative, which is less reactive in such contexts .
tert-Butyl 3-Amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 185527-11-1)
- Molecular Formula : C₁₈H₂₆N₂O₂
- Molecular Weight : 302.41 g/mol
- Key Differences: Features an amino group instead of 5,6-dimethoxy and 3-oxo moieties.
Physicochemical Properties
- The 3-oxo group in the main compound and CAS 159634-59-0 increases polarity, affecting solubility in aqueous media.
- The 5,6-dimethoxy groups in the main compound enhance electron density on the aromatic ring, which may influence π-π stacking interactions in receptor binding .
Biological Activity
Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate (CAS No. 1026372-06-4) is a synthetic compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article details its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : CHNO
- Molar Mass : 345.43 g/mol
- CAS Number : 1026372-06-4
- Storage Conditions : Room temperature
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
1. Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
2. Neuroprotective Effects
In neuropharmacological studies, this compound showed potential neuroprotective effects against neurodegeneration. In vitro assays indicated that it could protect neuronal cells from apoptosis induced by oxidative stress .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses activity against various bacterial strains, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antioxidant | Effective free radical scavenging | |
| Neuroprotective | Protects neuronal cells from apoptosis | |
| Antimicrobial | Active against multiple bacterial strains |
Case Study: Neuroprotective Mechanism
A specific study focused on the neuroprotective mechanism of this compound involved testing on SH-SY5Y neuroblastoma cells. The results indicated that the compound reduced the levels of reactive oxygen species (ROS) and modulated apoptotic pathways, leading to increased cell survival rates under oxidative stress conditions .
Case Study: Antioxidant Efficacy
In another investigation assessing antioxidant efficacy, the compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The findings revealed a dose-dependent scavenging effect, with higher concentrations leading to significant reductions in DPPH radical levels compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, full-body protective clothing, and P95 respirators (or equivalent) to mitigate inhalation risks. Use EN 166-compliant safety goggles to prevent ocular exposure .
- Ventilation : Ensure fume hoods are used during synthesis or handling to avoid aerosol formation. Contaminated gloves must be disposed of according to hazardous waste regulations .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with saline and seek medical evaluation. No acute toxicity data are available, so assume precautionary measures .
Q. How can researchers verify the purity of this compound, and what analytical techniques are most effective?
- Answer :
- Chromatography : Use HPLC-TOF (exact mass measurement, Δppm < 2) and GC-MS (electron ionization) to confirm molecular identity and detect impurities. Retention time locking (e.g., tetracosane at 9.258 min) improves reproducibility .
- Spectroscopy : FTIR-ATR (4000–400 cm⁻¹, 4 cm⁻¹ resolution) validates functional groups, while ¹H NMR (400 MHz, DMSO-d₆) resolves stereochemistry and spirocyclic conformation .
- Purity Standards : Target ≥98% purity via silica gel column chromatography, with residual solvents quantified by GC headspace analysis .
Q. What synthetic routes are reported for tert-butyl 5,6-dimethoxyspiro[indene-piperidine] derivatives?
- Answer :
- Core Synthesis : Start with indene-piperidine spirocyclization using tert-butyl dicarbonate (Boc) protection. Key steps include Buchwald-Hartwig amination for aryl substitution and Pd-catalyzed cross-coupling for dimethoxy group introduction .
- Optimization : Microwave-assisted synthesis (e.g., 120°C, 30 min) reduces reaction times. Yields vary from 43% to 70% depending on steric hindrance .
Advanced Research Questions
Q. How can computational models (e.g., QSAR) guide the optimization of this compound’s bioactivity?
- Answer :
- Descriptor Selection : Use molecular descriptors like LogP, polar surface area, and H-bond acceptors to predict pharmacokinetics. For anti-mycobacterial activity, topological polar surface area (TPSA) < 90 Ų correlates with membrane permeability .
- Validation : A QSAR model with R² > 0.85 and F-value > 10 indicates robust predictive power. Apply Gaussian-based DFT calculations (B3LYP/6-31G*) to model electronic properties and spirocyclic strain .
Q. What strategies resolve contradictions in reported toxicity data for spirocyclic piperidine derivatives?
- Answer :
- Data Harmonization : Cross-reference SDS entries (e.g., GHS classifications vs. IARC/ACGIH guidelines). For example, while acute oral toxicity (LD₅₀) is unclassified, assume EC₅₀ < 1 mM in cytotoxicity assays as a precaution .
- In Vitro Testing : Perform Ames tests (TA98/TA100 strains) to assess mutagenicity and mitochondrial toxicity assays (Seahorse XF) to rule out off-target effects .
Q. How does the spiro[indene-piperidine] scaffold influence binding to biological targets like PAR2 or calcium channels?
- Answer :
- PAR2 Antagonism : The spirocyclic rigidity enhances selectivity over flat aromatic systems. Docking studies (AutoDock Vina) show hydrophobic interactions between the dimethoxy groups and PAR2’s Tyr³⁵⁶ residue, with ΔG ≈ -9.2 kcal/mol .
- Calcium Channel Blockade : The tert-butyl group reduces off-target binding to L-type channels. Patch-clamp assays (HEK293 cells) show IC₅₀ = 2.1 µM for T-type channel inhibition, comparable to nifedipine .
Methodological Guidelines
- Synthetic Reproducibility : Always use anhydrous conditions (e.g., molecular sieves) for Boc protection. Monitor reactions by TLC (CH₂Cl₂:MeOH 9:1) to prevent over-substitution .
- Data Interpretation : For conflicting bioactivity results, validate assays with positive controls (e.g., GB88 for PAR2 antagonism) and orthogonal methods (SPR vs. FLIPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
